1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 2138248-12-9 . It has a molecular weight of 439.47 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C26H21N3O4/c30-25(31)24-12-13-29(28-24)18-7-5-6-17(14-18)15-27-26(32)33-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-14,23H,15-16H2,(H,27,32)(H,30,31)
. This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature .
Scientific Research Applications
Antifungal Applications
1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1H-pyrazole-3-carboxylic acid and its derivatives have been researched for their antifungal properties. Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, a related class of compounds, exhibited significant antifungal activity against various phytopathogenic fungi. The carbonyl oxygen atom in these compounds could form hydrogen bonds crucial for their antifungal activity (Du et al., 2015).
Antibacterial Applications
Compounds related to this compound have also been explored for their antibacterial properties. For instance, 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids showed notable antibacterial activities, and some were found to be highly effective antibacterial agents (Maqbool et al., 2014). Similarly, novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles demonstrated significant antibacterial activity (Rai et al., 2009).
Antimicrobial and Auxin Activities
In addition to the antifungal and antibacterial applications, these compounds have been evaluated for their antimicrobial activity. A series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones demonstrated good antimicrobial activity, comparable to standard drugs (Kumar et al., 2012). Meanwhile, acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia, though not high in auxin activities, exhibited some inhibitory effects on wheat germ (Yue et al., 2010).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound is an alanine derivative , which suggests that it may interact with biological systems in a manner similar to other alanine derivatives.
Biochemical Pathways
They are known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Action Environment
It is known that the compound is stable at room temperature, with a long shelf-life .
Properties
IUPAC Name |
1-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4/c30-25(31)24-12-13-29(28-24)18-7-5-6-17(14-18)15-27-26(32)33-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-14,23H,15-16H2,(H,27,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPCLMZMXKFPIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)N5C=CC(=N5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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